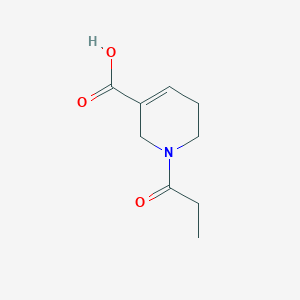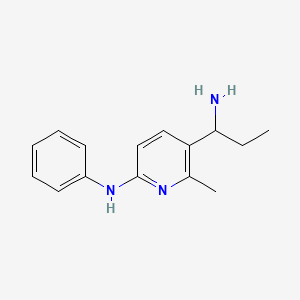![molecular formula C7H7BN2O3 B13001008 (2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B13001008.png)
(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzimidazole ring fused with a boronic acid moiety, making it a unique structure with potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid typically involves the reaction of benzimidazole derivatives with boronic acid reagents. One common method includes the use of Suzuki-Miyaura coupling reactions, where a halogenated benzimidazole reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
化学反应分析
Types of Reactions
(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
Chemistry
In chemistry, (2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe or ligand for studying enzyme activities, particularly those involving boron-containing compounds. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound has potential applications in drug design and development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and materials science. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of (2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid involves its interaction with molecular targets through its boronic acid and benzimidazole moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The benzimidazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
相似化合物的比较
Similar Compounds
Benzimidazole: A parent compound with a similar core structure but lacking the boronic acid group.
Phenylboronic Acid: A simpler boronic acid derivative without the benzimidazole ring.
(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)butanoic acid: A structurally similar compound with a butanoic acid group instead of a boronic acid group.
Uniqueness
(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid is unique due to the combination of the benzimidazole ring and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
属性
分子式 |
C7H7BN2O3 |
|---|---|
分子量 |
177.96 g/mol |
IUPAC 名称 |
(2-oxo-1,3-dihydrobenzimidazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c11-7-9-5-3-1-2-4(8(12)13)6(5)10-7/h1-3,12-13H,(H2,9,10,11) |
InChI 键 |
LCCKWEZSTOEUNM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C(=CC=C1)NC(=O)N2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


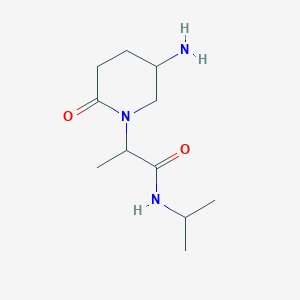
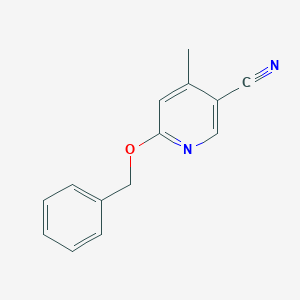
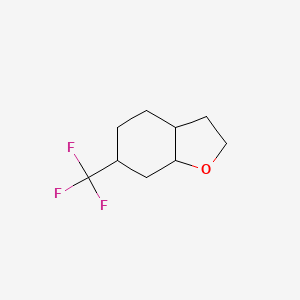

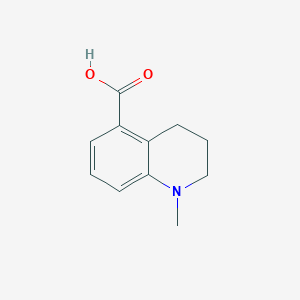
![6-Bromo-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13000975.png)
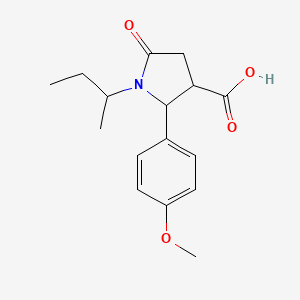
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13000982.png)

![N-Cyclopropyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13000987.png)
![6-Fluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B13000988.png)
![N-Ethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13001003.png)
